Ulipristal Acetate

Beschreibung

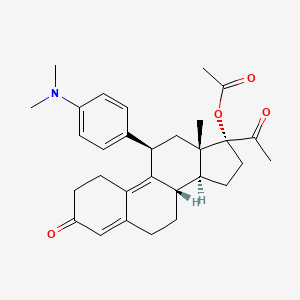

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155294 | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-99-4 | |

| Record name | Ulipristal acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulipristal acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulipristal acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIPRISTAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Ulipristal Acetate

Progesterone (B1679170) Receptor Modulatory Activity of Ulipristal (B1683391) Acetate (B1210297)

As an SPRM, ulipristal acetate exhibits a complex profile of both antagonistic (blocking) and partial agonistic (activating) effects on the progesterone receptor (PR). patsnap.comdrugbank.comctcsrh.org This dual activity is tissue-dependent and forms the basis of its pharmacological effects. patsnap.combiomedres.us

Table 1: Receptor Binding Profile of this compound This table summarizes the binding characteristics of this compound to different receptors.

| Receptor | Binding Activity | Notes |

|---|---|---|

| Progesterone Receptor (PR) | High-affinity binding to both PR-A and PR-B isoforms. biomedres.usbioscientifica.comkarger.com | Acts as a competitive inhibitor of progesterone. drugbank.com |

| Glucocorticoid Receptor (GR) | Lower binding affinity compared to mifepristone (B1683876). bioscientifica.com Exhibits antagonist activity. nih.gov | Possesses antiglucocorticoid activity comparable to mifepristone. nih.gov |

| Androgen Receptor (AR) | Lower binding affinity than for PR. bioscientifica.com |

The tissue-specific action of this compound is a hallmark of its function as an SPRM. biomedres.uskarger.com Its effects vary depending on the target tissue, such as the endometrium, myometrium, ovary, and the hypothalamic-pituitary axis. drugbank.combiomedres.us

Endometrium: In the endometrium, UPA primarily exerts an antiproliferative effect by antagonizing progesterone's actions. nih.govpatsnap.com This leads to specific, benign, and reversible histological changes. elsevier.es

Myometrium: In uterine fibroid (leiomyoma) cells, which have high levels of progesterone receptors, UPA inhibits cell proliferation and promotes apoptosis (programmed cell death). dovepress.compatsnap.com This action contributes to the reduction in fibroid volume. biomedres.us

Ovary: UPA has a direct inhibitory effect on the ovary, specifically on the process of follicular rupture. nih.govopenaccessjournals.com

Pituitary Gland: Within the hypothalamic-pituitary-ovarian axis, UPA acts on the pituitary to suppress the luteinizing hormone (LH) surge. nih.govelsevier.es

This tissue-selective behavior allows UPA to achieve desired therapeutic outcomes while minimizing effects in other tissues. biomedres.us

Ovulatory Pathway Modulation by this compound

The primary mechanism by which this compound functions as an emergency contraceptive is by interfering with ovulation. patsnap.combioscientifica.comnih.gov It can effectively inhibit or delay follicular rupture even when administered close to the time of ovulation. bioscientifica.comnih.gov

This compound's most significant effect on ovulation is its ability to postpone or prevent the rupture of the dominant ovarian follicle. drugbank.combioscientifica.comnih.gov Studies have demonstrated that when administered prior to the LH surge, UPA can effectively delay ovulation. bioscientifica.com Even when given when the leading follicle is large (≥18 mm) or on the day of the LH peak, UPA can delay follicular rupture in a significant percentage of cases. bioscientifica.comnih.gov This direct inhibitory effect on the follicle is a key distinction from other emergency contraceptives like levonorgestrel (B1675169), which are ineffective once the LH surge has begun. ctcsrh.orgnih.govopenaccessjournals.com Mouse models show that UPA can block ovulation by inhibiting progesterone receptor-dependent pathways within the ovary itself, without affecting follicular development or cumulus expansion. nih.gov

The mid-cycle surge of luteinizing hormone (LH) is the critical trigger for ovulation. ctcsrh.org this compound effectively suppresses this LH surge. ctcsrh.orgbioscientifica.com By acting at the pituitary level, UPA can prevent the LH peak from occurring, thereby blocking the final signal for the follicle to rupture and release an egg. ctcsrh.orgelsevier.es Research shows that UPA can inhibit ovulation in a high percentage of women when taken before the LH levels have started to rise and remains effective for many even after the surge has initiated. bioscientifica.com This ability to work throughout the LH surge contributes to its high efficacy. ctcsrh.org

This compound's influence extends to the entire hypothalamic-pituitary-ovarian (HPO) axis, the central regulatory system of the menstrual cycle. nih.govpatsnap.com By modulating progesterone receptors in the hypothalamus and pituitary gland, UPA can alter the release of gonadotropins, which are the hormones that stimulate the ovaries. nih.govpatsnap.com While it does not significantly alter basal levels of follicle-stimulating hormone (FSH), its primary impact is the suppression of the LH surge. nih.govdovepress.com This action on the HPO axis results in an anovulatory state with estrogen levels maintained in a mid-follicular range, avoiding the symptoms of estrogen deprivation. nih.govdovepress.com

Endometrial Cellular and Tissue Responses to this compound

This compound directly impacts the endometrium, the inner lining of the uterus. europa.eu This interaction leads to a range of cellular and tissue-level changes that can affect endometrial receptivity and morphology. patsnap.comresearchgate.net

Endometrial receptivity, the window of time when the uterus is able to accept an embryo for implantation, is a complex process regulated by hormones, primarily progesterone. oup.com this compound can alter this receptive state. indexcopernicus.compatsnap.com

Studies have shown that UPA can delay endometrial maturation. bioscientifica.comobservatoriobioetica.org When administered in the early luteal phase, it can lead to a dose-dependent decrease in endometrial thickness. bioscientifica.comfrontiersin.org This alteration of the endometrial lining makes it less suitable for a fertilized egg to implant. patsnap.com However, research on whether the standard emergency contraception dose of UPA significantly affects endometrial receptivity enough to prevent implantation is still a subject of debate. frontiersin.orgnih.govdrugbank.com Some studies suggest that at the dose used for emergency contraception, there is no significant effect on embryo attachment. oup.comnih.gov An in-vitro study demonstrated that UPA did not inhibit embryo attachment to endometrial cells. nih.gov

Continuous or repeated administration of this compound is associated with specific, reversible morphological changes in the endometrium, often referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). researchgate.netoup.comnih.gov

These changes can include:

An inactive appearance of the glandular epithelium. bioscientifica.comfrontiersin.org

Alterations in the glandular architecture. bioscientifica.comfrontiersin.org

The presence of abnormal stromal blood vessels. frontiersin.org

A transient increase in endometrial thickness during treatment, which typically returns to normal after discontinuation of the drug. researchgate.netnih.gov

These histological alterations are considered benign and non-proliferative. researchgate.net Studies have shown that these changes are reversible, with the endometrium returning to its normal state after treatment cessation. europa.euresearchgate.netnih.gov For instance, one study reported that the percentage of patients with PAEC decreased from 59% during treatment to 6–7% after stopping the medication. researchgate.net

This compound influences the balance between cell proliferation (growth) and apoptosis (programmed cell death) in endometrial cells. patsnap.comijrcog.org

Inhibition of Proliferation: UPA has been shown to inhibit the proliferation of endometrial cells. oup.comfrontiersin.org This is partly achieved by altering the expression patterns of progesterone and androgen receptors, which in turn reduces the rate of cell division. frontiersin.org

Induction of Apoptosis: In the context of uterine fibroids, UPA has been shown to induce apoptosis in the fibroid cells, contributing to a reduction in their size. patsnap.comijrcog.orgelsevier.es In endometrial cancer cells, UPA has also been observed to decrease cell viability and growth by inducing apoptosis. researchgate.net

These effects on proliferation and apoptosis are key to its therapeutic action in conditions like uterine fibroids. patsnap.comelsevier.es

Gamete and Early Embryo Interaction with this compound

Beyond its effects on the endometrium, this compound may also interact with gametes (sperm and egg) and the early embryo, potentially influencing fertilization and early reproductive events. frontiersin.orgbioscientifica.com

The evidence regarding the direct effects of this compound on human sperm function is mixed, with different studies reporting varied findings.

Some in vitro studies have suggested that UPA does not significantly affect key aspects of sperm function. bioscientifica.com Research has shown no impact on sperm survival, signaling events associated with capacitation (the process sperm undergo to be able to fertilize an egg), or the acrosome reaction (the release of enzymes to penetrate the egg). bioscientifica.com Furthermore, one study found that UPA did not alter the ability of human sperm to bind to human tubal tissue or penetrate mouse oocytes. nih.gov

Conversely, other research indicates that UPA can modulate human sperm functions. frontiersin.org One study reported that UPA could dose-dependently suppress the progesterone-induced acrosome reaction, hyperactivation (a specific swimming pattern), and calcium concentration in spermatozoa, suggesting it acts as a progesterone antagonist in sperm. amerigoscientific.comfrontiersin.org Another study found that at certain concentrations, UPA could increase sperm damage and decrease hyperactivation. researchgate.net

Despite these conflicting in vitro findings, the general consensus is that a direct, significant impact on sperm function is not the primary mechanism of UPA's contraceptive action. bioscientifica.comnih.gov

The fallopian tubes play a critical role in transporting the egg and sperm for fertilization and then moving the resulting embryo to the uterus. bioscientifica.combioscientifica.com This transport is facilitated by the coordinated beating of cilia (tiny hair-like structures) and muscular contractions of the tube walls, processes that are influenced by progesterone. bioscientifica.combioscientifica.com

In vitro studies have demonstrated that this compound can affect fallopian tube physiology. bioscientifica.combioscientifica.com It has been shown to inhibit both the ciliary beat frequency (CBF) and the muscular contractions of fallopian tube strips. bioscientifica.combioscientifica.comoup.com This effect is thought to be mediated through an agonistic (activating) effect on progesterone receptors in the fallopian tube. frontiersin.orgnih.govoup.com

However, the in vivo significance of these findings is still under investigation. bioscientifica.com Some researchers have proposed that by slowing tubal transport, UPA could create a desynchronization between the developing embryo and the endometrium, thus hindering implantation. frontiersin.orgnih.gov Conversely, other studies suggest that these effects on the fallopian tube may not have a strong impact on the transport of gametes and embryos in a real-world setting. bioscientifica.com For example, mouse studies have shown that UPA did not affect fertilization rates or the rapid transport of spermatozoa, despite the in vitro findings on ciliary inhibition. oup.com Additionally, there is no evidence of an increased risk of ectopic pregnancy with UPA use, which might be expected if tubal transport were significantly impaired. frontiersin.org

One study found that UPA antagonizes the progesterone-induced decrease in ciliary beat frequency and upregulates the expression of estrogen and progesterone receptors in the fallopian tubes. nih.gov This adds another layer of complexity to understanding its precise actions on this tissue.

Embryo Attachment and Viability in In Vitro Models

Studies using in vitro models have investigated the direct effects of this compound on embryo attachment and viability. In a three-dimensional endometrial co-culture system, the attachment rate of human embryos exposed to UPA was not significantly different from the control group. oup.comresearchgate.net Specifically, 5 out of 10 embryos exposed to UPA attached to the endometrial cell surface, compared to 7 out of 10 in the control group. oup.comresearchgate.net These findings suggest that UPA, at concentrations relevant for emergency contraception, does not impair the embryo's ability to attach. oup.comoup.com Furthermore, no degenerative changes were observed in the embryos exposed to UPA, indicating that it does not compromise embryo viability. oup.comfrontiersin.org

Research on mouse models further supports the notion that UPA does not interfere with fertilization or early embryo development at doses comparable to those used for emergency contraception. nih.govoup.com In vitro fertilization experiments showed that UPA did not affect fertilization, and there were no differences in the cleavage rate or speed of embryo development when cultured with UPA. nih.gov

Direct Effects on Uterine Fibroid Cellular Biology

This compound exerts direct effects on the cellular biology of uterine fibroids, also known as leiomyomas, contributing to a reduction in their size. patsnap.comnih.gov These effects are primarily mediated through its interaction with progesterone receptors, which are crucial for fibroid growth. patsnap.com

UPA has been shown to inhibit the proliferation of leiomyoma cells. dovepress.comijrcog.orgijirms.in This anti-proliferative effect is achieved by upregulating the expression of p21 and p27, which are proteins that delay the cell cycle. mdpi.comspandidos-publications.com Concurrently, UPA downregulates the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), which are essential for cell cycle progression. spandidos-publications.com Studies have confirmed a reduction in proliferation markers, such as PCNA and Ki67, in leiomyomas after UPA treatment. mdpi.com

The inhibitory effect on proliferation has been demonstrated in vitro, where UPA decreased the viability and proliferation rate of primary-cultured leiomyoma cells in a dose-dependent manner. spandidos-publications.com

In addition to inhibiting proliferation, this compound induces apoptosis, or programmed cell death, in fibroid cells. europeanpharmaceuticalreview.compatsnap.comijrcog.org This pro-apoptotic effect is a key mechanism contributing to the shrinkage of fibroids. ijrcog.org The induction of apoptosis is mediated by an increase in the expression of cleaved caspase-3 and a decrease in the expression of Bcl-2, an anti-apoptotic protein. dovepress.com By downregulating the Bcl-2 gene, UPA promotes cell death in leiomyoma cells. ijrcog.org

Clinical studies have observed a significantly higher apoptotic index in fibroids from patients treated with UPA compared to those who did not receive the treatment. mdpi.comscispace.com

This compound modulates the expression of both estrogen receptors (ER) and progesterone receptors (PR) in uterine fibroids. mdpi.com A good response to UPA treatment, characterized by a significant reduction in fibroid volume, has been associated with a decrease in both ER and PR immunoexpression within the myoma. mdpi.com

UPA also impacts the extracellular matrix (ECM) and fibrosis within leiomyomas. It has been shown to increase the expression of matrix metalloproteinases (MMPs) while decreasing the expression of tissue inhibitors of metalloproteinases (TIMPs) and collagens in cultured fibroid cells. dovepress.com This shift in the MMP/TIMP balance favors the degradation of the ECM, potentially impairing the integrity of the fibroid tissue by reducing collagen deposition. dovepress.comull.es

A study assessing the histological effects of UPA found that a good response to treatment, in terms of volume reduction, was associated with a significant decrease in the collagen volume fraction, indicating a reduction in fibrosis. mdpi.com

Interactive Data Tables

Table 1: In Vitro Effects of this compound on Embryo Attachment

| Treatment Group | Number of Embryos | Attached Embryos | Attachment Rate |

| Control | 10 | 7 | 70% |

| This compound | 10 | 5 | 50% |

Table 2: Key Molecular Effects of this compound on Uterine Fibroids

| Molecular Target | Effect of this compound | Cellular Outcome |

| p21 and p27 | Upregulation | Inhibition of Cell Proliferation |

| Cyclin E and CDK2 | Downregulation | Inhibition of Cell Proliferation |

| Cleaved caspase-3 | Increased expression | Induction of Apoptosis |

| Bcl-2 | Decreased expression | Induction of Apoptosis |

| Estrogen Receptor (ER) | Decreased immunoexpression | Modulation of Hormone Response |

| Progesterone Receptor (PR) | Decreased immunoexpression | Modulation of Hormone Response |

| Matrix Metalloproteinases (MMPs) | Increased expression | Extracellular Matrix Degradation |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | Decreased expression | Extracellular Matrix Degradation |

| Collagen | Decreased expression | Reduction in Fibrosis |

Pharmacodynamic and Pharmacokinetic Research of Ulipristal Acetate

Pharmacokinetic Profile and Biotransformation of Ulipristal (B1683391) Acetate (B1210297)

Elimination Characteristics

The elimination of ulipristal acetate (UPA) involves extensive hepatic metabolism followed primarily by fecal excretion. Research into its pharmacokinetic profile has elucidated key parameters governing its clearance from the body.

Metabolism

This compound undergoes extensive metabolism, predominantly in the liver. The primary cytochrome P450 (CYP) isoenzyme responsible for its biotransformation is CYP3A4. nih.govalfa-chemistry.comeuropa.eumims.comresearchgate.netdrugbank.com To a lesser extent, CYP1A2 and CYP2D6 (or CYP2A6, depending on the source) also contribute to its metabolism. nih.govalfa-chemistry.comeuropa.eumims.comdrugbank.com

This metabolic process yields several metabolites, including mono-demethylated, di-demethylated, and hydroxylated forms. alfa-chemistry.comeuropa.eumims.comdrugbank.comtga.gov.au Among these, the mono-demethylated metabolite, also known as PGL4002 or N-desmethyl this compound, is pharmacologically active, although its potency is generally considered lower than that of the parent compound. nih.govalfa-chemistry.comeuropa.eumims.comresearchgate.netdrugbank.comtga.gov.aufishersci.ca Conversely, the di-demethylated metabolite has demonstrated no clinical activity. europa.eu The systemic exposure to the principal metabolite, PGL4002, is approximately one-third that of the parent drug. researchgate.netfishersci.ca

Excretion

The primary route of elimination for this compound and its metabolites is through the feces. Approximately 72% to 73% of the administered radioactivity has been recovered in feces over a period of 264 hours following a single oral dose. researchgate.netnih.gov Renal excretion accounts for a minor portion of elimination, with less than 10% (specifically, about 6%) of the administered dose recovered in urine within 48 hours. alfa-chemistry.comresearchgate.netdrugbank.comnih.gov

Half-life and Clearance

The terminal elimination half-life of this compound in plasma varies depending on the dose and study. Following a single 30 mg oral dose, the terminal half-life is estimated to be approximately 32.4 ± 6.3 hours. alfa-chemistry.comeuropa.eumims.com Other studies have reported mean plasma half-lives ranging from 37.6 ± 4.2 hours for a 5 mg dose to between 38 and 49 hours following multiple daily doses of 10 mg, 20 mg, or 50 mg. tga.gov.aufishersci.cacenmed.com The half-life of the active mono-demethylated metabolite (PGL4002) is similar to that of this compound, recorded at around 41 hours. researchgate.netfishersci.ca

The mean oral clearance (CL/F) of this compound following a single 30 mg dose is approximately 76.8 ± 64.0 L/h. alfa-chemistry.commims.com The average distribution volume of this compound is reported to be 3470 L. alfa-chemistry.commims.com this compound is highly bound (>98%) to plasma proteins, including albumin, alpha-l-acid glycoprotein, high-density lipoprotein, and low-density lipoprotein. alfa-chemistry.comeuropa.eumims.comdrugbank.com

Impact of Drug Interactions

Special Populations

Currently, there are no specific pharmacokinetic studies on this compound conducted in females with impaired renal or hepatic function. alfa-chemistry.commims.comdrugbank.com However, given its extensive CYP-mediated hepatic metabolism, hepatic impairment is anticipated to alter the elimination of this compound, potentially leading to increased exposure. drugbank.com

Pharmacokinetic Parameters of this compound

| Parameter | Value (Single 30 mg Dose) | Value (Other Doses/Contexts) | Reference |

| Terminal Half-life (t½) | 32.4 ± 6.3 hours | 37.6 ± 4.2 hours (5 mg) tga.gov.aucenmed.com; 38-49 hours (multiple doses) fishersci.ca | alfa-chemistry.comeuropa.eumims.com |

| Oral Clearance (CL/F) | 76.8 ± 64.0 L/h | 10,300 L/hour (mean) researchgate.net | alfa-chemistry.commims.com |

| Distribution Volume | 3470 L | - | alfa-chemistry.commims.com |

| Plasma Protein Binding | >98% | - | alfa-chemistry.comeuropa.eumims.comdrugbank.com |

| Primary Excretion Route | Feces (>70%) | - | nih.govalfa-chemistry.comresearchgate.netdrugbank.comnih.gov |

| Secondary Excretion Route | Urine (<10%) | - | nih.govalfa-chemistry.comresearchgate.netdrugbank.comnih.gov |

Clinical Efficacy and Comparative Effectiveness Studies of Ulipristal Acetate

Emergency Contraception Efficacy Research of Ulipristal (B1683391) Acetate (B1210297)

Ulipristal acetate, typically administered as a single 30 mg dose, functions as an emergency contraceptive by delaying or inhibiting ovulation, even when administered shortly before the luteinizing hormone (LH) surge or peak openaccessjournals.comnih.govoup.com. This mechanism allows for a broader window of efficacy compared to some other emergency contraceptive options openaccessjournals.comnih.gov.

Comparative Studies with Levonorgestrel (B1675169)

Multiple clinical trials and meta-analyses have compared the efficacy of this compound with levonorgestrel (LNG) for emergency contraception. A meta-analysis of two randomized clinical trials indicated that this compound resulted in a 42% lower pregnancy risk compared to levonorgestrel when used within 72 hours, and a 65% lower risk when taken within the first 24 hours following unprotected intercourse droracle.ai.

Table 1: Comparative Efficacy of this compound vs. Levonorgestrel for Emergency Contraception

| Time After Unprotected Intercourse | This compound Pregnancy Rate | Levonorgestrel Pregnancy Rate |

| 0–24 hours | 0.9% (5/584) nih.gov | 2.5% (15/600) nih.gov |

| 0–72 hours | 1.4% (22/1617) nih.gov | 2.2% (35/1625) nih.gov |

| 0–120 hours | 1.3% (22/1714) nih.gov | 2.2% (38/1731) nih.gov |

Factors Influencing Efficacy (e.g., Body Mass Index, subsequent unprotected intercourse)

Factors such as Body Mass Index (BMI) and subsequent unprotected intercourse can influence the efficacy of emergency contraception. Pooled data from Phase III studies indicated that the proportion of pregnant women was higher among those with further acts of unprotected intercourse in the same cycle and among obese women nih.gov. The odds of pregnancy were four times higher in women who reported subsequent unprotected intercourse compared to those who did not nih.gov.

Regarding BMI, analyses suggest that while levonorgestrel's efficacy may decrease significantly with increasing BMI (appearing no different from expected pregnancy rates at a BMI of 26 kg/m ²), this compound's efficacy appears to be better maintained at higher BMIs, with a threshold around 35 kg/m ² nih.govracgp.org.aucontraceptivetechnology.org. Some studies have shown that obese women taking levonorgestrel had a significantly higher risk of pregnancy, whereas women taking this compound did not show a similar significant increase in risk contraceptivetechnology.orgsocietyfp.org. Pharmacokinetic studies have also shown that while levonorgestrel exposure (AUC0-24 and Cmax) was 50% lower in obese women, this compound's pharmacokinetic parameters were similar between normal-BMI and obese-BMI women, providing less support for variable efficacy based on BMI for UPA users societyfp.orgbmj.com.

Uterine Fibroid Treatment Efficacy Research of this compound

This compound has demonstrated significant efficacy in the medical management of symptomatic uterine fibroids, particularly in reducing fibroid volume and alleviating associated symptoms bohrium.comalliedacademies.orgijrcog.org. Its efficacy has been evaluated in several Phase III clinical trials, including the PEARL (PGL4001 Efficacy Assessment in Reduction of symptoms because of uterine Leiomyomata) studies glowm.comnih.govnih.gov.

Reduction in Fibroid Volume and Associated Symptomatology

Beyond volume reduction, this compound significantly improves fibroid-associated symptoms such as pelvic pain and pressure bohrium.comalliedacademies.orgjemds.comnih.govijirms.inresearchgate.net. Studies have reported significant improvement in all symptoms after 3 months of treatment jemds.comresearchgate.net.

Table 2: Fibroid Volume Reduction with this compound Treatment

| Study/Treatment Course | Dose (mg/day) | Duration (weeks/months) | Median Fibroid Volume Reduction (%) |

| PEARL I bohrium.comnih.gov | 5 | 13 weeks | -21% |

| PEARL I bohrium.comnih.gov | 10 | 13 weeks | -12% |

| Prospective Study jemds.com | 5 | 3 months | 33% |

| PEARL IV (2nd course) nih.gov | 5 | 12 weeks | 54% |

| PEARL IV (2nd course) nih.gov | 10 | 12 weeks | 58% |

| PEARL III (1st course) nih.gov | 10 | 3 months | 49.9% |

| PEARL III (4th course) nih.gov | 10 | 12 months (intermittent) | 72.1% |

Management of Menstrual Bleeding and Anemia

This compound is highly effective in controlling excessive uterine bleeding (menorrhagia) associated with fibroids, often leading to amenorrhea nih.govnih.govbohrium.comnih.govijirms.inbohrium.com. In the PEARL I trial, uterine bleeding was controlled (defined as a Pictorial Blood Loss Assessment Chart [PBAC] score of <75) in 91% of women receiving 5 mg of this compound and 92% of those receiving 10 mg, compared to 19% in the placebo group at 13 weeks bohrium.comnih.gov. Amenorrhea rates were notably high, at 73% and 82% for the 5 mg and 10 mg groups respectively, with amenorrhea typically occurring within 10 days of starting treatment bohrium.comnih.gov.

In the PEARL II trial, which compared this compound with leuprolide acetate (a GnRH analogue), bleeding control was achieved in 90% of patients receiving 5 mg UPA, 98% receiving 10 mg UPA, and 89% receiving leuprolide acetate glowm.comnih.govnih.gov. This compound demonstrated faster and more consistent control of bleeding than leuprolide acetate nih.gov. Repeated courses of this compound continue to show high rates of controlled bleeding, with over 80% of patients achieving controlled bleeding during two treatment courses in the PEARL IV study nih.gov.

The effective control of menstrual bleeding directly contributes to the management and improvement of anemia in women with symptomatic fibroids bohrium.comnih.govdovepress.com. Many patients achieved improvement of anemia (hemoglobin >12 g/dl) by the end of the three-month treatment period with this compound nih.gov.

Table 3: Bleeding Control and Amenorrhea Rates with this compound for Uterine Fibroids

| Study/Treatment Course | Dose (mg/day) | Duration (weeks/months) | Controlled Bleeding Rate (PBAC < 75) | Amenorrhea Rate |

| PEARL I bohrium.comnih.gov | 5 | 13 weeks | 91% | 73% |

| PEARL I bohrium.comnih.gov | 10 | 13 weeks | 92% | 82% |

| PEARL II (vs. Leuprolide) glowm.comnih.govnih.gov | 5 | 3 months | 90% | 75% |

| PEARL II (vs. Leuprolide) glowm.comnih.govnih.gov | 10 | 3 months | 98% | 89% |

| PEARL III (1st course) nih.gov | 10 | 3 months | - | 79% |

| PEARL IV (2nd course) nih.gov | 5 | 12 weeks | >80% | 62% |

| PEARL IV (2nd course) nih.gov | 10 | 12 weeks | >80% | 73% |

Safety Profile and Adverse Event Mechanisms of Ulipristal Acetate

Long-term Safety and Post-Marketing Surveillance Studies of Ulipristal (B1683391) Acetate (B1210297)

The long-term safety and post-marketing surveillance of ulipristal acetate have been rigorously assessed through various studies, providing crucial insights into its safety profile for both extended use in uterine fibroids and its application as an emergency contraceptive. These investigations have focused on endometrial health, laboratory parameters, and the incidence of adverse events in real-world settings.

Long-term Safety in Uterine Fibroid Treatment

A comprehensive long-term, multi-center, open-label cohort follow-up study evaluated the safety of extended repeated 3-month courses of this compound (UPA) 10 mg/day for up to eight courses, spanning approximately four years. This study enrolled 64 pre-menopausal women experiencing moderate to severe symptomatic uterine myoma(s) with heavy bleeding. The primary outcomes assessed included endometrial histology, laboratory parameters, and general safety. plos.orgnih.govresearchgate.net

Key Findings from Long-term Fibroid Study:

Endometrial Histology: Non-physiological changes, primarily cyst formation, epithelial, and vascular alterations, were observed in endometrial biopsies. These changes were noted in 18.0% of biopsies at screening, 21.4% after four treatment courses, and 16.3% after eight courses. Crucially, all endometrial biopsies were confirmed as benign after the completion of eight treatment courses. Following treatment cessation, such changes were observed in 9.1% of biopsies. plos.orgnih.govresearchgate.net

Endometrial Thickness: The median endometrial thickness measured 7.0 mm between 10 and 18 days after the start of menses following treatment courses 5 through 8, which was a reduction compared to 9.0 mm at screening before UPA treatment. plos.orgresearchgate.net

Laboratory Parameters: The study reported no concerning changes in the number or type of laboratory results falling outside the normal ranges with an increasing number of treatment courses. plos.orgnih.govresearchgate.net

Adverse Events: The most frequently reported adverse events during treatment courses 5, 6, 7, and 8 were headache and hot flush. plos.orgnih.govresearchgate.net

The findings from this study suggest that extended intermittent administration of this compound 10 mg once daily for up to eight courses over approximately four years is well tolerated. Repeated treatment courses did not lead to any clinically significant changes in endometrial histology, endometrial thickness, or laboratory safety measures. plos.orgnih.govresearchgate.net

Table 1: Endometrial Histology Findings in Long-term this compound Study (UPA 10 mg/day)

| Assessment Point | Percentage of Biopsies with Non-Physiological Changes |

| At Screening | 18.0% |

| After Course 4 | 21.4% |

| After Course 8 | 16.3% |

| After Treatment Cessation | 9.1% |

Post-Marketing Surveillance for Emergency Contraception

Post-marketing pharmacovigilance data has been collected to describe the safety of this compound 30 mg when used for emergency contraception. This surveillance includes data from over 1 million women exposed to the medication worldwide. europa.eunih.govresearchgate.net

Between October 2009 and May 2013, a total of 553 women reported 1049 suspected adverse drug reactions (ADRs). The most frequently reported ADRs included pregnancies (282 cases, 26.8%), gastrointestinal symptoms such as nausea, abdominal pain, and vomiting (139 cases, 13.3%), neurological symptoms like headache and dizziness (67 cases, 6.4%), and menstrual irregularities including metrorrhagia, menses delay, and breast symptoms (84 cases, 8.0%). nih.govresearchgate.net

Pregnancy Outcomes: Combining post-marketing reports with data from clinical trials, a total of 376 pregnancies were reported following this compound exposure. Of these, outcomes were known for 232 (62%) pregnancies, which included 28 live births (resulting in 29 newborns), 34 miscarriages, 151 induced abortions, 4 ectopic pregnancies, and 15 ongoing pregnancies at the time of reporting. nih.govresearchgate.net

Fetal Safety: Post-marketing surveillance data indicate no increased risk of miscarriage or birth defects in women who were inadvertently exposed to this compound when already pregnant or who became pregnant due to treatment failure. One fetal anomaly was identified, but it was determined not to be related to in-utero this compound exposure. researchgate.netnih.govec-ec.org

Table 2: Most Frequent Adverse Drug Reactions from Post-Marketing Surveillance of this compound (Emergency Contraception)

| Adverse Drug Reaction Category | Number of Cases (n=1049 ADRs) | Percentage of Total ADRs |

| Pregnancies | 282 | 26.8% |

| Nausea, Abdominal Pain, Vomiting | 139 | 13.3% |

| Headache, Dizziness | 67 | 6.4% |

| Metrorrhagia, Menses Delay, Breast Symptoms | 84 | 8.0% |

Hepatic Safety Considerations: Regarding hepatic safety, the risk of severe Drug-Induced Liver Injury (DILI) associated with this compound is considered low, with an estimated incidence of 13.5 per 100,000 users and an incidence of liver transplantation at 1 in 200,000. dovepress.com Between 2012 and 2018, approximately 765,000 patients in the EU were exposed to this compound 5 mg, with a liver transplantation reporting rate of 0.52 per 100,000 users. This rate remained consistent even with an additional 194,614 patients exposed between 2018 and 2020. dovepress.com Several real-world cohort studies involving over 1,400 patients treated with this compound for uterine fibroids did not report hepatotoxic-related serious adverse events, although standard liver function tests were not uniformly performed in all these cohorts. dovepress.com

Drug Interaction Research with Ulipristal Acetate

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the pharmacological effect of one drug influences the pharmacological effect of another, often through synergy or antagonism at shared receptors or pathways.

Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator (SPRM) that binds to human progesterone receptors with high affinity. tga.gov.aubioscientifica.comscirp.org This high affinity allows it to compete with natural progesterone and synthetic progestogens for binding to these receptors. tga.gov.aueuropa.eufsrh.orghres.cabirthcontrolpharmacist.com

Due to its anti-progestin properties, there is a theoretical concern that ulipristal acetate could interfere with the action of progestogen-containing hormonal contraceptives (e.g., combined oral contraceptives, progestogen-only pills, or progestogen-releasing devices). europa.eutga.gov.aueuropa.eufsrh.orghres.cabirthcontrolpharmacist.com This competition at the progesterone receptor could potentially reduce the contraceptive action of these hormonal methods. tga.gov.aueuropa.eufsrh.org Conversely, the progestin component of hormonal contraceptives may interfere with this compound's ability to delay ovulation. hres.cabirthcontrolpharmacist.comtga.gov.au Therefore, concomitant administration of this compound and progestogen-containing medicinal products is generally not recommended. europa.eutga.gov.aueuropa.eufsrh.orgtga.gov.au It is advised that if a woman wishes to initiate or resume hormonal contraception after taking this compound, she should delay doing so for at least 5 days and use a reliable barrier method until her next menstrual period. hres.cabirthcontrolpharmacist.com

This compound's primary mechanism of action for emergency contraception is the inhibition or delay of ovulation, particularly by suppressing the luteinizing hormone (LH) surge and directly inhibiting follicular rupture, even when administered shortly before ovulation. openaccessjournals.comeuropa.eubioscientifica.comtga.gov.au

Research has investigated the impact of initiating hormonal contraception shortly after this compound. A prospective, randomized pharmacodynamic study examined the effect of quick-starting a desogestrel (B1670305) progestin-only pill (DSG POP) the day after this compound intake. The study found that initiating desogestrel significantly reduced this compound's ovulation-delaying effect. While ovulation occurred in only 3% of cycles with this compound alone within the first 5 days, it occurred in 45% of cycles where desogestrel was started the day after this compound. tga.gov.auresearchgate.netoup.com This suggests that the progestin-containing contraceptive interfered with this compound's ability to delay ovulation.

Similarly, studies have indicated that combined oral contraceptives containing estrogen and progestin hormones are also expected to reduce the efficacy of this compound. One study found that more participants experienced ovulation when a combined oral contraceptive (ethinyl estradiol/levonorgestrel) was initiated 2 days after this compound use, compared to those who did not initiate any hormones. birthcontrolpharmacist.com

Table 3: Impact on Ovulation Delay and Cervical Mucus in Concomitant Use Scenarios

| Concomitant Drug | Effect on this compound's Ovulation Delay | Effect on Cervical Mucus | Citation |

| Desogestrel Progestin-Only Pill (Started next day) | Significantly reduced (ovulation in 45% vs 3% with UPA alone) | Slower onset of mucus blockage for DSG POP | tga.gov.auresearchgate.netoup.com |

| Combined Oral Contraceptives (Started 2 days after) | Expected to reduce UPA efficacy (more ovulations observed) | Not directly studied in this context, but progestin effect can be delayed | birthcontrolpharmacist.com |

Advanced Cellular and Subcellular Research on Ulipristal Acetate

Gene Expression Profiling and Transcriptional Regulation by Ulipristal (B1683391) Acetate (B1210297)

Ulipristal acetate exerts significant regulatory effects on gene expression, particularly within the endometrium and uterine leiomyomas. nih.govnih.gov Studies analyzing the transcriptomic profile of endometrial cells following this compound administration have revealed substantial alterations in genes crucial for endometrial receptivity and implantation.

One study investigating the in vivo effects of a single mid-cycle administration of this compound on the human endometrium found a significant number of differentially expressed genes. daneshyari.comnih.gov The functional analysis of these genes indicated changes consistent with a non-receptive endometrial phenotype. daneshyari.comnih.gov This suggests that this compound may alter the uterine environment, making it less suitable for embryo implantation. patsnap.com

Further research involving both in vitro treatment of a human endometrial cell line (HEC-1A) and in vivo administration to fertile women post-ovulation demonstrated a notable change in the total transcriptomic activity. nih.govtandfonline.comtandfonline.com A trend towards the downregulation of genes involved in preparing the endometrium for implantation was observed in the treatment cycle. nih.govtandfonline.com This effect appeared to be at least partially reversible, with gene expression levels showing some restoration in the cycle following treatment. nih.govtandfonline.com

In the context of uterine leiomyomas, this compound has been shown to regulate the expression of Nuclear Factor of Activated T-cells 5 (NFAT5), a transcription factor involved in cellular osmoregulation. nih.gov Treatment with this compound leads to a decrease in NFAT5 protein expression and its downstream targets, including the osmolyte transporters AKR1B1 and SLC5A3. nih.gov This, in turn, is associated with a decline in the expression of proteoglycans such as versican, aggrecan, and brevican. nih.gov

Table 1: Selected Genes Regulated by this compound in Endometrial and Leiomyoma Cells

| Gene/Protein | Tissue/Cell Type | Effect of this compound | Associated Function | Reference |

|---|---|---|---|---|

| NFAT5 | Leiomyoma | Downregulation | Osmoregulation, Proteoglycan Expression | nih.gov |

| AKR1B1 | Leiomyoma | Downregulation | Osmolyte Transport | nih.gov |

| SLC5A3 | Leiomyoma | Downregulation | Osmolyte Transport | nih.gov |

| Versican | Leiomyoma | Downregulation | Extracellular Matrix Component | nih.gov |

| Aggrecan | Leiomyoma | Downregulation | Extracellular Matrix Component | nih.gov |

| Brevican | Leiomyoma | Downregulation | Extracellular Matrix Component | nih.gov |

| HBEGF | Endometrial Cells (in vitro) | Upregulation | Implantation | nih.gov |

| IL6 | Endometrial Cells (in vitro) | Upregulation | Implantation, Inflammation | nih.gov |

| HAND2 | Endometrial Cells (in vitro) | Downregulation | Implantation | nih.gov |

| OPN | Endometrial Cells (in vitro) | Downregulation | Implantation | nih.gov |

| CALCR | Endometrial Cells (in vitro) | Downregulation | Implantation | nih.gov |

| FGF2 | Endometrial Cells (in vitro) | Downregulation | Implantation | nih.gov |

Intracellular Signaling Pathway Modulation by this compound

The primary molecular action of this compound is the modulation of the progesterone (B1679170) receptor, a nuclear receptor that regulates gene expression. patsnap.com However, its effects extend to various intracellular signaling pathways. In uterine sarcoma cells, this compound has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway. nih.gov

Ex vivo studies on uterine fibroid samples have provided further insights into the molecular mechanisms of this compound. nih.gov Administration of the compound resulted in reduced phosphorylation of cofilin, Erk, and Src, and decreased protein levels of p27 and ezrin. nih.gov These proteins are involved in cell cycle regulation and cytoskeleton remodeling. nih.gov

Furthermore, research has indicated that this compound can inhibit the activity of the glucocorticoid receptor. researchgate.net In both immortalized human uterine fibroid cells and hepatocytes, this compound was found to block the transcriptional response to glucocorticoids in a dose-dependent manner. researchgate.net It achieves this by inhibiting glucocorticoid-mediated phosphorylation, nuclear translocation, and the DNA interactions of the glucocorticoid receptor. researchgate.net

Microenvironmental Effects of this compound in Target Tissues

This compound can induce significant changes in the microenvironment of target tissues, such as the endometrium and endometriotic lesions. In epithelial and stromal cells from endometriotic lesions, this compound has been observed to enhance the production of reactive oxygen species (ROS). nih.gov While it reduced the production of the chemokine CCL2 in control endometrial cells, it did not have the same effect in cells from endometriotic tissue. nih.gov

The compound's influence on tissue osmolarity in uterine leiomyomas is a key aspect of its microenvironmental effects. By downregulating the NFAT5 transcription factor and consequently reducing the expression of proteoglycans, this compound can alter the osmotic potential of the extracellular matrix. nih.gov This change in cellular osmoregulation is believed to contribute to the reduction in leiomyoma size. nih.gov

In vitro studies using a three-dimensional endometrial co-culture system have been employed to investigate the direct impact of this compound on the embryo implantation process. nih.gov These studies have shown that at concentrations relevant to its use, this compound does not significantly affect the attachment rate of human embryos to the endometrial cell surface in vitro. nih.gov

Preclinical Animal Model Studies of this compound Activity

Preclinical studies in various animal models have been instrumental in characterizing the in vivo activity of this compound. These studies help to understand the compound's physiological effects and provide evidence for its safety and efficacy before human trials. upenn.edu

In a rat model, the administration of this compound was found to decrease the expression of genes related to implantation in the endometrium. nih.gov In mated rats, this led to a reduction in the number of implantation sites. nih.gov

Mouse models have been used to study the effects of this compound on fertilization and early embryo development. nih.gov In vitro experiments with mouse gametes and embryos showed that this compound did not interfere with fertilization or early embryo development. nih.gov In vivo administration to female mice around the time of mating also showed no effect on fertilization. nih.gov

Long-term toxicity studies have also been conducted. A 39-week oral toxicity study in cynomolgus monkeys demonstrated that this compound was well-tolerated, with pharmacological effects limited to the uterus and oviducts, which showed partial reversibility. researchgate.net Carcinogenicity studies in transgenic mice and Sprague Dawley rats found no evidence of this compound-induced carcinogenicity. researchgate.net

Table 2: Summary of Findings from Preclinical Animal Model Studies of this compound

| Animal Model | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Rat | Endometrial Receptivity and Implantation | Decreased expression of implantation-related genes; inhibited the number of implantation sites. | nih.gov |

| Mouse | Fertilization and Early Embryo Development | No effect on in vitro or in vivo fertilization; no effect on in vitro embryo development. | nih.gov |

| Cynomolgus Monkey | Long-term Toxicity (39 weeks) | Well-tolerated; dose-dependent, reversible pharmacological effects on the uterus and oviducts. | researchgate.net |

| Transgenic TgRasH2 Mouse | Carcinogenicity (26 weeks) | No evidence of carcinogenicity. | researchgate.net |

| Sprague Dawley Rat | Carcinogenicity (104 weeks) | No evidence of carcinogenicity; decreased incidence of mammary gland fibroadenomas and adenocarcinomas. | researchgate.net |

Ethical Considerations in Ulipristal Acetate Research

Debates on Post-Fertilization Effects and Mechanism of Action Interpretations

The precise mechanism of action of ulipristal (B1683391) acetate (B1210297), particularly its potential post-fertilization effects, remains a subject of ongoing scientific and ethical debate. While many studies suggest that the primary mechanism of UPA as an emergency contraceptive (EC) is the inhibition or delay of ovulation by suppressing luteinizing hormone (LH) surges, more recent investigations and discussions highlight the possibility of a post-fertilization effect. wikidata.orgmims.comwikipedia.orgnih.gov

Early research indicated that UPA primarily works by postponing ovulation through a modification of progesterone (B1679170) activity. wikidata.org However, the sustained high efficacy of UPA, even when administered close to or after the LH peak, has led some authors to postulate that additional post-fertilization effects are possible. mims.comwikipedia.orgnih.gov These proposed post-fertilization mechanisms include interference with endometrial receptivity, thereby potentially preventing embryo implantation. wikidata.orgmims.comwikipedia.orgnih.gov Some studies have explored UPA's effects on endometrial tissue, noting that it may cause a dose-dependent reduction in endometrial thickness and a delay in maturation when administered in the early luteal phase.

Conversely, a systematic review concluded that the majority of available evidence points to an inhibitory effect on ovulation rather than a post-fertilization effect on the endometrium. mims.comwikipedia.orgnih.gov This review, however, also acknowledged that ongoing research continues to provide plausible evidence for UPA's activity on the endometrium that could prevent embryo implantation. wikipedia.org Despite the ongoing debate, the manufacturer of ulipristal acetate states that its primary mechanism is the inhibition or delay of ovulation, while also noting that alterations to the endometrium may contribute to its efficacy. wikidata.orgwikidata.org

The debate over UPA's mechanism of action is crucial because it informs the ethical assessment of the drug. If the drug acts solely by inhibiting or delaying ovulation, it is generally considered a contraceptive. However, if it also prevents the implantation of a blastocyst, it could be seen as terminating the life of an already living embryo, thus acting as an abortifacient. wikidata.org

Ethical Implications of Potential Abortifacient Activity Discourse

The discourse surrounding this compound's potential abortifacient activity is a central ethical concern. This concern arises directly from the debate over its post-fertilization effects, particularly the possibility that it may prevent embryo implantation. wikidata.orgmims.comwikidata.orgwikipedia.org Groups holding the view that human life begins at fertilization consider any action that prevents implantation of a fertilized ovum to be abortifacient.

The similarity of this compound to mifepristone (B1683876), a well-established abortion pill, has fueled questions regarding UPA's abortifacient potentials. wikidata.org Pharmacological comments suggest that UPA's abortifacient potential might be comparable to that of mifepristone, which is known to interrupt pregnancy in humans. wikidata.org The US FDA label for ulipristal, as emergency contraception, has included warnings since 2018 clarifying that it is not indicated for the termination of existing pregnancies, while also suggesting that its use may alter the endometrium, potentially affecting implantation and contributing to efficacy. wikidata.orgwikipedia.org

Organizations such as the American Association of Pro-Life Obstetricians and Gynecologists (AAPLOG) have expressed concerns, asserting that this compound is an abortifacient due to its ability to prevent implantation and, in their view, destroy established pregnancies. They argue that proper informed consent for UPA use is not possible unless its potential abortifacient actions are disclosed to patients, particularly for women who may be morally unwilling to use an abortifacient.

In Italy, a regional administrative court emphasized the necessity of providing full and detailed information regarding the drug's possible abortifacient activity, acknowledging diverse ethical and religious perspectives on the beginning of human life. This underscores the importance of transparency about UPA's mechanism of action to allow individuals to make informed choices aligned with their ethical and religious convictions. While some scientific literature has concluded that low-dose UPA used for EC has no significant effect on endometrial thickness or embryo attachment, these results remain a matter of debate, and scientific doubts about its effect persist. mims.comnih.gov

Future Research Directions for Ulipristal Acetate

Refinement of Patient Selection Criteria and Personalized Treatment Strategies

A key area for future research involves the refinement of patient selection criteria and the development of personalized treatment strategies for Ulipristal (B1683391) acetate (B1210297). Current clinical practice highlights the importance of tailoring treatment based on individual patient conditions, including the characteristics of uterine fibroids, patient age, and the desire to preserve the uterus and fertility. guidetopharmacology.org Further studies are needed to provide more objective evidence and data-driven perspectives to guide clinicians in selecting the safest and most effective personalized treatment regimens. mims.com This includes a comprehensive assessment of individual patient liver function when considering UPA, especially in comparison to other treatment modalities such as gonadotropin-releasing hormone (GnRH) agonists. mims.com Understanding specific biomarkers or genetic predispositions that predict a patient's response to UPA or susceptibility to certain effects could lead to more precise and effective treatment approaches.

Investigation of Combination Therapies and Adjunctive Treatments

The exploration of combination therapies and adjunctive treatments with Ulipristal acetate represents another promising research direction. Preliminary studies have begun to investigate UPA in conjunction with other agents to enhance its therapeutic effects or mitigate potential limitations. For instance, research is exploring the combination of UPA with an estrogen receptor antagonist, such as ICI 182,720 (Fulvestrant), to suppress proinflammatory cytokines in endometrial cancer cells. nih.gov This suggests a potential dual role for UPA in attenuating cell growth while also influencing inflammatory pathways, indicating a need for further investigation into such synergistic effects. nih.gov Additionally, UPA has been investigated in combination with misoprostol (B33685) as an effective and acceptable regimen for early medication abortion, demonstrating high efficacy rates in proof-of-concept studies. nih.gov Future research will likely focus on identifying optimal combinations, understanding their mechanisms of interaction, and evaluating their efficacy and broader applicability across various conditions.

Long-term Impact on Fertility and Pregnancy Outcomes

Understanding the long-term impact of this compound on fertility and subsequent pregnancy outcomes is a critical area requiring extensive research. Current data regarding UPA's effects on fecundability, implantation, and pregnancy outcomes remain limited, necessitating further investigation. guidetopharmacology.org While some observational studies have reported successful spontaneous pregnancies after UPA treatment for uterine fibroids, supporting its potential utility in women desiring pregnancy, more comprehensive data are needed. guidetopharmacology.orgcdutcm.edu.cn Specifically, future research should focus on prospectively ascertaining pregnancy outcomes, including the incidence of birth defects, spontaneous abortions, or elective terminations of pregnancy following UPA exposure during implantation and early embryogenesis. wikipedia.org The encouraging preliminary data on the safety of long-term use of UPA for uterine fibroids in relation to fertility warrants continued and expanded studies. cdutcm.edu.cn Furthermore, research is needed to understand any possible interactions between UPA and regular hormonal contraception. nih.gov

Research into Repeated Use and Extended Treatment Courses

The long-term safety and efficacy of repeated and extended treatment courses of this compound are ongoing areas of research. Studies have evaluated the intermittent use of UPA for uterine fibroids, with some trials assessing up to four intermittent 3-month courses and limited data available for up to eight courses. nih.govuni.luwikipedia.org These studies have shown sustained efficacy in controlling symptoms like heavy menstrual bleeding and reducing fibroid size. nih.govwikipedia.org Research has also focused on endometrial changes with repeated use, noting that observed changes are generally reversible after treatment cessation and that the incidence of hyperplasia did not increase with repeated courses. nih.govuni.lu Future research aims to further confirm the sustained efficacy and long-term safety profiles beyond currently studied durations, particularly concerning endometrial health and other systemic effects. uni.luhznu.edu.cn Economic evaluations are also needed to assess the cost-effectiveness of long-term repeated UPA treatment in various healthcare settings. hznu.edu.cnguidetopharmacology.org

Addressing Barriers to Access and Broader Public Health Implications

Addressing barriers to access and understanding the broader public health implications of this compound, particularly as an emergency contraceptive, is a significant research imperative. Studies have identified several barriers to UPA uptake, including low awareness among both patients and healthcare providers, cost concerns, and various healthcare system impediments. fishersci.befishersci.dkguidetomalariapharmacology.orgmims.comnih.gov These systemic barriers include the prescription-only status of UPA, which can lead to delays in access, and issues with pharmacy stocking due to perceived low demand or cost concerns. fishersci.dkguidetomalariapharmacology.org There is also a noted misperception that emergency contraception methods result in abortion, which can deter use. fishersci.be Future research needs to develop and evaluate interventions aimed at improving awareness, reducing financial burdens, and streamlining healthcare system processes to enhance UPA availability. guidetomalariapharmacology.orgnih.gov Furthermore, studies should explore strategies to increase the uptake of effective ongoing contraception after emergency contraception use to reduce unintended pregnancy rates at a population level. fishersci.be

Exploration of Novel Therapeutic Applications Beyond Current Indications

The exploration of novel therapeutic applications for this compound beyond its current indications for uterine fibroids and emergency contraception is an active area of investigation. UPA has been investigated as a potential treatment for Premenstrual Dysphoric Disorder (PMDD), demonstrating significant improvements in psychological symptoms such as depression and anger/irritability. This suggests a promising avenue for UPA in managing severe premenstrual symptoms by influencing cyclical hormonal fluctuations. Additionally, research is ongoing into its potential for treating heavy menstrual bleeding (HMB) irrespective of the presence of uterine fibroids, aiming to address the unmet need for safe, effective, and fertility-sparing medical treatments for HMB. Further studies are also exploring its effects on endometrial cancer cells, where it has shown a dual role in attenuating cell growth through apoptosis while also activating proinflammatory cytokines, pointing to potential targeted therapies or combination approaches in oncology. nih.gov These diverse research efforts aim to unlock the full therapeutic potential of UPA across a wider spectrum of gynecological and other hormone-sensitive conditions.

Q & A

Q. What are the key pharmacokinetic parameters of ulipristal acetate, and how should they inform dosing protocols in clinical research?

this compound (UPA) exhibits a median time to peak plasma concentration (tmax) of 32 hours and a terminal half-life (t1/2) of 32.4 ± 6.3 hours after a single 30 mg dose . Its active metabolite, monodemethyl-ulipristal acetate, has a tmax of 27 hours and a t1/2 of 1.00 hour. The drug is >94% protein-bound, primarily to high-density lipoprotein and albumin. Methodologically, dosing intervals should account for its prolonged t1/2 to avoid accumulation in multi-dose studies. Researchers must also consider CYP3A4-mediated metabolism when designing drug interaction studies, as co-administration with CYP3A4 inhibitors/inducers alters exposure .

Q. How does this compound’s mechanism of action differ from other selective progesterone receptor modulators (SPRMs) in emergency contraception?

UPA acts as a competitive progesterone receptor (PR) antagonist, delaying ovulation by suppressing follicular rupture and impairing endometrial receptivity . Unlike levonorgestrel (a progestin), UPA maintains efficacy up to 120 hours post-coitus by targeting PR-dependent pathways even after the luteinizing hormone surge . Experimental models should prioritize in vitro PR binding assays (e.g., competitive displacement studies) and in vivo ovulation inhibition protocols in primates to compare SPRM efficacy. For example, UPA prevents ovulation in 59% of cycles versus 0% for levonorgestrel when administered post-LH surge .

Q. What methodological frameworks are recommended for analyzing this compound’s clinical efficacy across varying post-coital intervals?

A stratified analysis of pregnancy rates by time intervals (e.g., 48–72 vs. 96–120 hours) is critical. In a study of 1,241 women, UPA maintained consistent efficacy (2.1% pregnancy rate overall), with no significant decline over 120 hours . Researchers should use logistic regression models adjusted for covariates like BMI (≥35 kg/m² reduces efficacy) and ovulation timing (confirmed via serum progesterone). High-sensitivity hCG assays and menstrual cycle tracking are essential to confirm outcomes .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s therapeutic response between preclinical models and clinical outcomes?

Discrepancies arise in studies where UPA shows fibroid-independent effects in animal models but limited human data outside fibroid populations . To resolve this, employ translational models:

Q. What experimental strategies are critical for assessing this compound’s reproductive toxicity in preclinical models?

UPA causes embryofetal loss in rats (100% at 1/3 human exposure) and pregnancy termination in monkeys (40% at 3× human exposure) . Key methodologies include:

- Dose-ranging studies : Test exposures from 0.1× to 10× human AUC (area under the curve) in rodents and primates.

- Lactation studies : Measure drug transfer via breast milk using LC-MS/MS (UPA and metabolite levels peak at 22.7 ng/mL and 4.49 ng/mL, respectively, within 24 hours) .

- Long-term follow-up : Monitor offspring for developmental anomalies in multi-generational rodent studies.

Q. How do polymorphic forms of this compound impact formulation stability, and what characterization methods are essential?

UPA exhibits 11 crystal forms (5 non-solvates, 6 solvates), affecting solubility and bioavailability . Researchers should:

- Characterize polymorphs : Use X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) to identify dominant forms.

- Stability testing : Accelerate aging under varied humidity/temperature to assess phase transitions.

- In vivo correlation : Compare pharmacokinetics of stable vs. metastable forms in animal models.

Q. What molecular pathways underlie this compound’s anti-angiogenic effects in uterine fibroids?

UPA suppresses vascular endothelial growth factor-A (VEGF-A) mRNA expression in fibroid cells, reducing angiogenesis . Methodologies include:

- Transcriptomic analysis : RNA sequencing of fibroid biopsies pre/post-UPA treatment.

- Functional assays : Measure endothelial tube formation inhibition in co-cultures with UPA-treated fibroblasts.

- In vivo imaging : Use contrast-enhanced MRI to quantify fibroid vascularity changes in clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.